molecular formula C14H8F2N2O B287268 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B287268
M. Wt: 258.22 g/mol
InChI Key: DIDFQJMUBLOZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties, making it a versatile tool for studying various diseases and biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can cause liver and kidney damage in animal models.

Future Directions

There are several future directions for the study of 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. One potential direction is to further investigate its mechanisms of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. In addition, there is a need to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route for therapeutic use. Finally, there is a need to conduct clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves the reaction of 2-fluorobenzoic acid and 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride intermediates. These intermediates then undergo cyclization with hydrazine hydrate in the presence of a catalyst such as triethylamine to give 2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in drug discovery and development. This compound exhibits a wide range of biological activities such as antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic properties. It has also been shown to have potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

Product Name

2-(2-Fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8F2N2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H

InChI Key

DIDFQJMUBLOZQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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